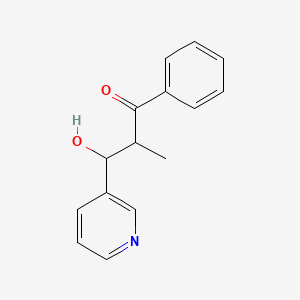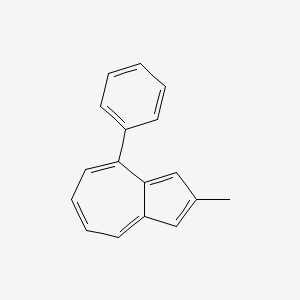
2-Methyl-4-phenylazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulenes are non-benzenoid aromatic hydrocarbons with a fused structure of five- and seven-membered rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylazulene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcycloheptatriene with phenylacetylene under specific conditions to form the azulene ring system. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Methyl-4-phenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the azulene ring into a dihydro or tetrahydro form.
Substitution: Electrophilic substitution reactions can occur at specific positions on the azulene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted azulenes, quinones, and hydrogenated azulene derivatives. These products have diverse applications in various fields.
科学研究应用
2-Methyl-4-phenylazulene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and electronic properties of non-benzenoid hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Azulene derivatives are explored for their therapeutic potential in treating skin disorders and other medical conditions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-4-phenylazulene involves its interaction with biological pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation. This inhibition leads to anti-inflammatory effects. The compound may also interact with other molecular targets, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Azulene: The parent compound of the azulene family, known for its deep blue color and aromatic properties.
Guaiazulene: A derivative of azulene with a methyl group at the 1-position and an isopropyl group at the 4-position, used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness
2-Methyl-4-phenylazulene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
属性
CAS 编号 |
609768-78-7 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-methyl-4-phenylazulene |
InChI |
InChI=1S/C17H14/c1-13-11-15-9-5-6-10-16(17(15)12-13)14-7-3-2-4-8-14/h2-12H,1H3 |
InChI 键 |
SNANJNGPWYVMEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C(C2=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


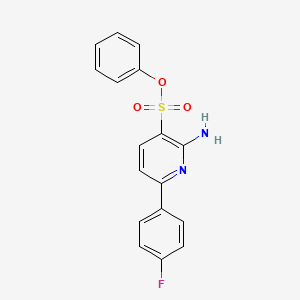
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
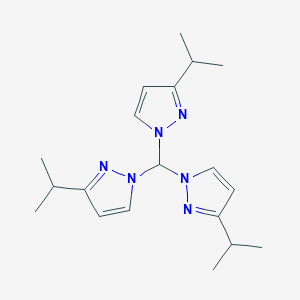
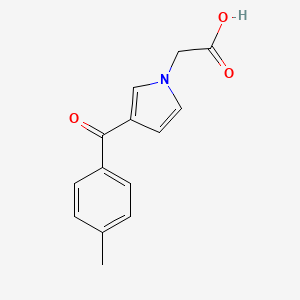
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)

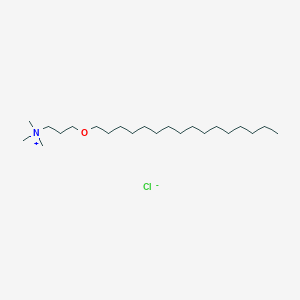

![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
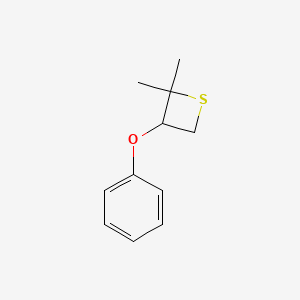
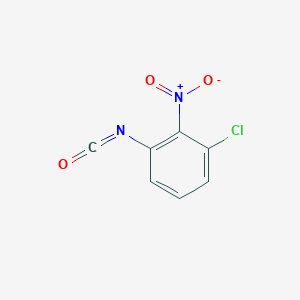

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
